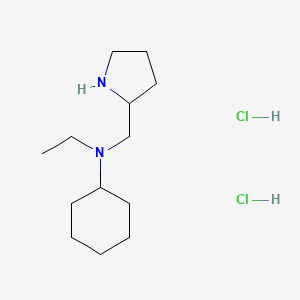

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride

Description

Properties

IUPAC Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-7-6-10-14-12)13-8-4-3-5-9-13;;/h12-14H,2-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGNUDSJNZSEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Protocols and Reaction Conditions

| Step | Reagents / Conditions | Description | Yield / Purity |

|---|---|---|---|

| 1 | Ethylamine (70% aqueous), Methanol or Ethanol, Pd-C or Pt-C catalyst | Reductive amination of cyclohexanone under H2 (2–2.5 MPa), 40–90 °C, 2–4.5 h | Yield up to 97.3%, Purity >99.2% |

| 2 | Cyclohexanone addition via metering pump | Controlled addition to maintain selectivity and minimize by-products | - |

| 3 | Filtration of catalyst, distillation/rectification | Removal of catalyst and purification of product | High recovery (>90%) |

| 4 | Mannich reaction: Cyclohexanone + Ethylamine + Formaldehyde | Formation of aminomethyl intermediate | - |

| 5 | Reaction with Pyrrolidine | Nucleophilic substitution to introduce pyrrolidin-2-ylmethyl group | - |

| 6 | Treatment with HCl | Formation of dihydrochloride salt to improve solubility and stability | - |

Research Findings and Analysis

- The catalytic reductive amination method provides a green and efficient route to N-ethyl cyclohexylamine, which can serve as a precursor for further functionalization to obtain N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride.

- The use of palladium-carbon catalyst (5% Pd by weight) or platinum-carbon catalyst (3% Pt by weight) under hydrogen pressure ensures high selectivity and minimal by-products.

- Reaction times between 2 to 4.5 hours and temperatures from 40 to 150 °C have been optimized to balance conversion and selectivity.

- The Mannich-type reaction followed by nucleophilic substitution with pyrrolidine is a well-established method for introducing the pyrrolidin-2-ylmethyl moiety, though detailed yields and conditions specific to this compound require further experimental validation.

- Salt formation via hydrochloric acid treatment enhances the compound’s solubility, facilitating its use in biological assays and pharmaceutical formulations.

Data Table Summarizing Preparation Parameters

| Parameter | Range / Value | Notes |

|---|---|---|

| Catalyst Type | Pd-C (5% Pd), Pt-C (3% Pt) | Recyclable catalysts |

| Solvents | Methanol, Ethanol, THF, Virahol | Solvent choice affects reaction rate and selectivity |

| Temperature (Step 1) | 30–50 °C | Catalyst activation and initial reaction |

| Temperature (Step 2) | 30–150 °C | Reductive amination reaction |

| Hydrogen Pressure | 0.5–5 MPa | Maintains reducing environment |

| Reaction Time | 1–10 hours | Depends on temperature and catalyst |

| Product Purity | >99% | After filtration and distillation |

| Total Recovery | >90% | High efficiency process |

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Scientific Research Applications

The compound's applications span several fields, including medicinal chemistry, pharmacology, and neurobiology. Below are some key areas of focus:

Pharmacological Research

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride is being investigated for its potential therapeutic effects:

- Orexin Receptor Agonism : Research indicates that this compound may activate orexin receptors, which are crucial in regulating appetite and sleep-wake cycles. This suggests potential applications in treating obesity and sleep disorders .

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that this compound might also offer benefits in managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Analgesic and Anesthetic Research

The compound is under investigation for its potential use as an anesthetic agent due to its interaction with the central nervous system. Studies have explored its effects on pain perception and its possible applications in pain management.

Industrial Applications

In the pharmaceutical industry, this compound serves as a chemical intermediate in the synthesis of new drugs. Its unique structural features allow for modifications that can lead to the development of novel therapeutic agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride | Contains piperidine instead of pyrrolidine | Different receptor affinity impacting efficacy |

| N-benzyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride | Benzyl group increases lipophilicity | May exhibit varied CNS effects |

| This compound | Ethyl group alters binding properties | Potentially different pharmacokinetics |

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

- Orexin Receptor Activation : A study demonstrated that the compound effectively activates orexin receptors in vitro, leading to increased wakefulness in animal models. This suggests potential applications in treating narcolepsy and other sleep disorders .

- Neuroprotective Properties : In a study assessing neuroprotective effects against oxidative stress-induced neuronal damage, this compound exhibited significant protective effects on neuronal cells, highlighting its potential in neurodegenerative disease management.

- Analgesic Effects : Research evaluating the analgesic properties of this compound showed promising results in reducing pain responses in animal models, indicating its potential utility as a pain management agent.

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Ethyl vs. Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring (vs. six-membered piperidine in CAS 1220034-33-2) introduces distinct steric and electronic profiles. Pyrrolidine’s smaller size may enhance conformational flexibility, while piperidine’s larger ring could stabilize specific binding interactions .

Salt Form: The dihydrochloride salt (common across analogs in –12) improves aqueous solubility, critical for formulation in pharmaceuticals or analytical standards. Free bases (e.g., CAS 824938-97-8) are less soluble but may be preferred in non-polar matrices .

By contrast, piperidin-3-ylmethyl (CAS 1220034-33-2) and piperidin-4-ylmethyl (CAS 1220016-95-4) analogs exhibit positional isomerism, which may alter spatial orientation in binding pockets .

Research and Application Context

While direct pharmacological or material data for the target compound are unavailable in the provided evidence, its structural analogs offer insights:

- Material Science : Azobenzene-functionalized polymers () demonstrate the relevance of amine derivatives in photoresponsive materials. The target compound’s dihydrochloride form could stabilize ionic interactions in conductive polymers .

Biological Activity

N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride, also known by its CAS Number 1219964-36-9, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with neurotransmitter systems, particularly its potential effects on dopaminergic pathways.

Research indicates that compounds similar to this compound may act as dopamine receptor modulators. For instance, studies have shown that certain derivatives exhibit selective antagonism at dopamine D3 receptors, which are implicated in various psychiatric disorders .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate nitric oxide (NO) production in LPS-stimulated microglia cells. The results demonstrated a significant reduction in NO generation, indicating anti-inflammatory properties. Specifically, derivatives of modafinil, which share structural similarities with this compound, were shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further supporting its potential as an anti-inflammatory agent .

Case Studies

- Neuroprotective Effects : In animal models, compounds structurally related to this compound have demonstrated neuroprotective effects. For example, a study involving rats showed that treatment with similar compounds resulted in increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function .

- Cytotoxicity Assessment : A cytotoxicity assay revealed that concentrations above 500 mg/L exhibited significant cytotoxic effects on primary neurons. The calculated IC50 values were approximately 368.2 mg/L for rat brain striatum neurons and 403.1 mg/L for human hepatocytes, indicating a need for careful dosage considerations in therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-N-(pyrrolidin-2-ylmethyl)cyclohexanamine dihydrochloride, and how can reaction conditions be optimized for improved yield?

- Methodology : Begin with nucleophilic substitution between cyclohexanamine derivatives and pyrrolidinylmethyl halides, followed by ethylation. Optimize solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–60°C), and stoichiometry of reagents. Monitor intermediates via TLC and characterize final products using -NMR and HPLC for purity validation. Use recrystallization in ethanol/HCl to isolate the dihydrochloride salt .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and purity of this compound?

- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and -NMR to resolve cyclohexane and pyrrolidine ring conformers. IR spectroscopy can identify amine and hydrochloride functional groups (e.g., N–H stretches at 3200–3400 cm). Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for pharmacological assays?

- Methodology : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Measure solubility via nephelometry and stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Analyze degradation products using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What computational strategies can reconcile discrepancies between predicted and observed conformational stability of the pyrrolidine-cyclohexanamine backbone?

- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model chair vs. boat conformations of the cyclohexane ring. Compare with X-ray crystallography data (if available) using SHELXL for refinement . If contradictions persist, analyze solvent effects via COSMO-RS calculations or variable-temperature NMR to assess energy barriers between conformers .

Q. How can researchers design experiments to evaluate the compound’s interactions with biological targets, such as amine receptors or transporters?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K). Pair with mutagenesis studies on target proteins (e.g., substituting residues in the ligand-binding pocket) to identify critical interaction sites. Validate functional activity via cAMP or calcium flux assays in cell lines overexpressing the target .

Q. What analytical approaches resolve contradictions in chromatographic data caused by diastereomeric impurities or hydrate formation?

- Methodology : Employ chiral HPLC with a cellulose-based column to separate enantiomers. For hydrates, use Karl Fischer titration to quantify water content and variable-temperature -NMR to observe proton exchange dynamics. Cross-reference with X-ray powder diffraction (XRPD) to confirm crystalline vs. amorphous forms .

Q. How should stability-indicating methods be validated for this compound under ICH guidelines?

- Methodology : Develop a forced degradation protocol exposing the compound to heat (80°C), light (1.2 million lux-hours), acid/base hydrolysis, and oxidation (3% HO). Validate HPLC method parameters (specificity, linearity, LOQ/LOD) per ICH Q2(R1). Use LC-MS/MS to identify degradation products and ensure separation from the parent peak .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.